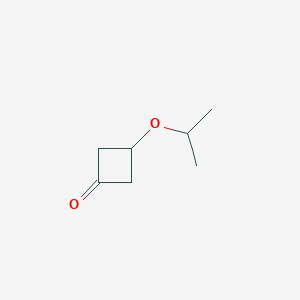

3-(Propan-2-yloxy)cyclobutan-1-one

Description

3-(Propan-2-yloxy)cyclobutan-1-one is a cyclobutanone derivative featuring a propan-2-yloxy (isopropoxy) substituent at the 3-position of the four-membered ring. Its molecular formula is C₇H₁₂O₂, with a molecular weight of 138.17 g/mol. Cyclobutanones are valued in organic synthesis for their ring strain, which enhances reactivity, making them versatile intermediates in pharmaceuticals, agrochemicals, and materials science . The isopropoxy group in this compound introduces steric and electronic effects that influence its physical properties, solubility, and reactivity compared to other cyclobutanone analogs.

Propriétés

IUPAC Name |

3-propan-2-yloxycyclobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)9-7-3-6(8)4-7/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICDZMHHURZNWQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1CC(=O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yloxy)cyclobutan-1-one typically involves the reaction of cyclobutanone with isopropyl alcohol in the presence of an acid catalyst . The reaction conditions often include refluxing the mixture to facilitate the esterification process. The product is then purified through distillation or recrystallization to achieve the desired purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the high purity of the final product .

Analyse Des Réactions Chimiques

Types of Reactions

3-(Propan-2-yloxy)cyclobutan-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ester group to an alcohol.

Substitution: Nucleophilic substitution reactions can replace the isopropoxy group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted cyclobutanones depending on the nucleophile used.

Applications De Recherche Scientifique

3-(Propan-2-yloxy)cyclobutan-1-one has several applications in scientific research:

Mécanisme D'action

The mechanism of action of 3-(Propan-2-yloxy)cyclobutan-1-one involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which can then participate in various biochemical processes . The compound’s reactivity and functional groups enable it to interact with enzymes and receptors, influencing biological pathways .

Comparaison Avec Des Composés Similaires

Structural Analogs and Substituent Effects

The following table summarizes key cyclobutanone derivatives with varying substituents, highlighting structural differences and available

Physical and Chemical Properties

- Electronic Effects : The benzyloxy group in 3-(benzyloxy)cyclobutan-1-one introduces aromatic π-electron density, which may stabilize transition states in electrophilic reactions, unlike the aliphatic isopropoxy group .

- Polarity: Derivatives with polar functional groups (e.g., the Boc-protected amino acid in cis-3-(tert-butoxycarbonylamino)cyclobutanecarboxylic acid) exhibit higher solubility in polar solvents, whereas the target compound’s isopropoxy group favors solubility in organic solvents like dichloromethane or ether .

Activité Biologique

3-(Propan-2-yloxy)cyclobutan-1-one is a chemical compound that has garnered interest in various fields, particularly in organic and medicinal chemistry. This article explores its biological activity, potential therapeutic applications, and the underlying mechanisms of action based on available literature.

Chemical Structure and Properties

This compound has the molecular formula and a molecular weight of 130.18 g/mol. Its unique cyclobutanone structure, characterized by the presence of an isopropoxy group, imparts distinctive chemical properties that may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₄O₂ |

| Molecular Weight | 130.18 g/mol |

| Structure | Cyclobutanone with isopropoxy group |

Potential Biological Activities

- Antimicrobial Properties : Compounds similar to this compound have shown promise as antimicrobial agents, which could be explored further in this compound.

- Enzyme Inhibition : The unique structure may allow for interactions with enzymes, potentially leading to inhibition or modulation of enzymatic activity.

- Pharmacological Applications : There is ongoing research into the therapeutic applications of cyclobutanones, particularly in drug development and synthesis.

The mechanism of action for this compound likely involves its interaction with specific molecular targets within biological systems. The ester group can undergo hydrolysis to release the corresponding alcohol and carboxylic acid, which may participate in various biochemical processes. This interaction can trigger pathways that lead to desired pharmacological effects .

Study on Structural Analogues

A comparative study highlighted that cyclobutanols and cyclobutanones exhibit varying degrees of biological activity depending on their substituents. For instance, compounds with longer alkoxy chains often show enhanced solubility and reactivity, which can be critical for their efficacy as drug candidates.

Antimicrobial Activity Assay

In a preliminary assay involving structurally related compounds, researchers found that certain cyclobutanones displayed significant antimicrobial activity against Gram-positive bacteria. This suggests that this compound could be evaluated in similar assays to determine its potential efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.